
Triacetato de uridina
Descripción general
Descripción
Se utiliza principalmente en el tratamiento de la aciduria orótica hereditaria y como tratamiento de emergencia para la sobredosis o toxicidad por fluorouracilo o capecitabina . Este compuesto proporciona significativamente más uridina en la circulación sistémica en comparación con dosis equimolares de uridina en sí .
Aplicaciones Científicas De Investigación
El triacetato de uridina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El triacetato de uridina es un profármaco que se desacetila por esterasas no específicas en el cuerpo para producir uridina . La uridina compite con los metabolitos tóxicos del fluorouracilo, como el 5-fluoro-2’-desoxiuridina-5’-monofosfato y el 5-fluorouridina trifosfato, por la incorporación en el material genético de las células no cancerosas . Esta competencia reduce la toxicidad y la muerte celular asociada con estos metabolitos, lo que mitiga los efectos adversos del fluorouracilo .
Compuestos similares:
Uridina: El compuesto principal del this compound, utilizado en diversas aplicaciones bioquímicas y médicas.
Citidina: Otro análogo de nucleósido con propiedades bioquímicas similares.
Timidina: Un análogo de nucleósido utilizado en la síntesis de ADN.
Singularidad del this compound: El this compound es único en su capacidad de proporcionar cantidades significativamente más altas de uridina en la circulación sistémica en comparación con dosis equimolares de uridina en sí . Esta propiedad lo hace particularmente efectivo en el tratamiento de afecciones que requieren altos niveles de uridina, como la aciduria orótica hereditaria y la toxicidad por fluorouracilo .
Análisis Bioquímico
Biochemical Properties
Uridine triacetate is a pyrimidine analog that competes with 5-fluorouracil (5-FU) metabolites for incorporation into the genetic material of non-cancerous cells . It interacts with enzymes such as thymidylate synthase, which is required for thymidine synthesis and DNA replication and repair . The interaction of Uridine triacetate with these enzymes reduces toxicity and cell death associated with cytotoxic intermediates .
Cellular Effects
Uridine triacetate exerts its effects on various types of cells by reducing toxicity and cell death associated with certain chemotherapy medications . It influences cell function by competing with 5-FU metabolites for incorporation into the genetic material of non-cancerous cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Uridine triacetate involves its ability to compete with 5-FU metabolites for incorporation into the genetic material of non-cancerous cells . It reduces toxicity and cell death associated with two cytotoxic intermediates: 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) . FdUMP inhibits thymidylate synthase, affecting thymidine synthesis and DNA replication and repair, while FUTP incorporates into RNA, resulting in defective strands .
Temporal Effects in Laboratory Settings
It is known that Uridine triacetate can be used as a rescue therapy if severe side effects present within 96 hours after initiation of therapy .
Dosage Effects in Animal Models
It is known that Uridine triacetate can be used as a rescue therapy if severe side effects present within 96 hours after initiation of therapy .
Metabolic Pathways
Uridine triacetate is involved in the pyrimidine catabolic pathway . It interacts with enzymes such as uridine monophosphate synthase (UMPS), a bifunctional enzyme that catalyzes the final two steps of the de novo pyrimidine biosynthetic pathway .
Transport and Distribution
It is known that Uridine triacetate is an orally active prodrug that delivers 4- to 6-fold more uridine into the systemic circulation compared to equimolar doses of uridine itself .
Subcellular Localization
Given its role in competing with 5-FU metabolites for incorporation into the genetic material of non-cancerous cells , it can be inferred that Uridine triacetate may localize to the nucleus where DNA replication and repair occur.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El triacetato de uridina se sintetiza mediante la acetilación de la uridina. El proceso implica la reacción de uridina con anhídrido acético en presencia de una base como la piridina. La reacción típicamente ocurre a temperatura ambiente y produce this compound después de la purificación .
Métodos de producción industrial: La producción industrial del this compound sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactivos y solventes de grado industrial, y las condiciones de reacción se optimizan para obtener el máximo rendimiento y pureza. El producto luego se somete a rigurosas medidas de control de calidad para garantizar su idoneidad para uso médico .
Análisis De Reacciones Químicas
Tipos de reacciones: El triacetato de uridina experimenta varios tipos de reacciones químicas, incluida la hidrólisis, la desacetilación y la sustitución nucleofílica .
Reactivos y condiciones comunes:
Hidrólisis: En presencia de agua y bajo condiciones ácidas o básicas, el this compound se hidroliza para formar uridina y ácido acético.
Desacetilación: La desacetilación enzimática por esterasas en el cuerpo convierte el this compound en uridina.
Sustitución nucleofílica: El this compound puede sufrir reacciones de sustitución nucleofílica con varios nucleófilos en condiciones apropiadas.
Principales productos formados: El principal producto formado por la hidrólisis y desacetilación del this compound es la uridina .
Comparación Con Compuestos Similares
Uridine: The parent compound of uridine triacetate, used in various biochemical and medical applications.
Cytidine: Another nucleoside analog with similar biochemical properties.
Thymidine: A nucleoside analog used in the synthesis of DNA.
Uniqueness of Uridine Triacetate: Uridine triacetate is unique in its ability to deliver significantly higher amounts of uridine into the systemic circulation compared to equimolar doses of uridine itself . This property makes it particularly effective in treating conditions that require high levels of uridine, such as hereditary orotic aciduria and fluorouracil toxicity .
Propiedades
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,22)/t10-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFUWRKPQLGTGF-FMKGYKFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961409 | |
| Record name | 2′,3′,5′-Tri-O-acetyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Uridine triacetate is a synthetic uridine pro-drug that is converted to uridine in vivo. When used for the treatment or prevention of toxicity associated with fluorouracil and other antimetabolites, uridine triacetate is utilized for its ability to compete with 5-fluorouracil (5-FU) metabolites for incorporation into the genetic material of non-cancerous cells. It reduces toxicity and cell-death associated with two cytotoxic intermediates: 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP). By pre-administering with uridine (as the prodrug uridine triacetate), higher doses of 5-FU can be given allowing for improved efficacy and a reduction in toxic side effects such as neutropenia, mucositis, diarrhea, and hand–foot syndrome. Uridine triacetate is also used for replacement therapy in the treatment of hereditary orotic aciduria, also known as uridine monophosphate synthase (UMPS) deficiency. As a result of UMPS deficiency, patients experience a systemic deficiency of pyrimidine nucleotides, accounting for most symptoms of the disease. Additionally, orotic acid from the de novo pyrimidine pathway that cannot be converted to UMP is excreted in the urine, accounting for the common name of the disorder, orotic aciduria. Furthermore, orotic acid crystals in the urine can cause episodes of obstructive uropathy. When administered as the prodrug uridine triacetate, uridine can be used by essentially all cells to make uridine nucleotides, which compensates for the genetic deficiency in synthesis in patients with hereditary orotic aciduria. | |
| Record name | Uridine triacetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09144 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
4105-38-8 | |
| Record name | 2′,3′,5′-Tri-O-acetyluridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4105-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine triacetate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004105388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine triacetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09144 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2′,3′,5′-Tri-O-acetyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Uridine 2',3',5'-triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URIDINE TRIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WP61F175M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


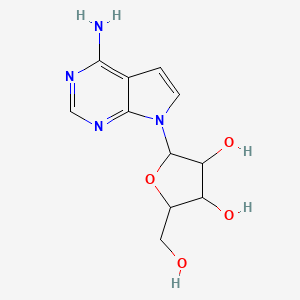

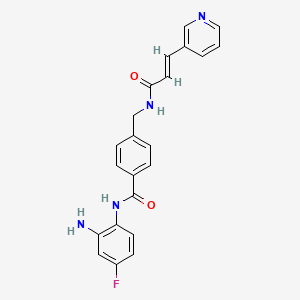
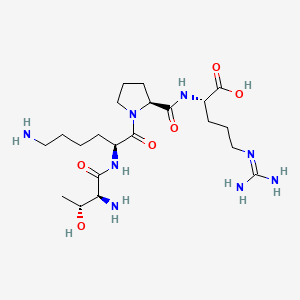
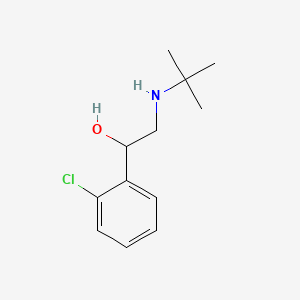
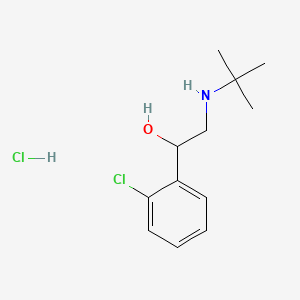

![(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]butanedioic acid](/img/new.no-structure.jpg)
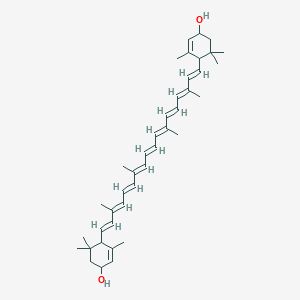

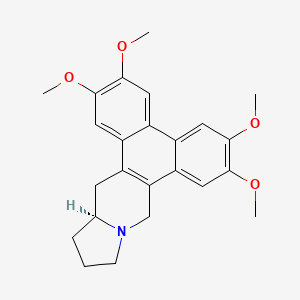
![(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol](/img/structure/B1682050.png)


